Methyl 2-amino-2-(pyridin-2-YL)acetate
Overview
Description
Methyl 2-amino-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an acetate group with an amino group .Physical and Chemical Properties Analysis
This compound has a boiling point of 250 °C, a density of 1.187, and a flash point of 105 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Pyridylthiazoles in Photophysical Applications
The study of absorption, fluorescence, and excitation spectra of pyridylthiazoles highlights their significant potential in photophysical applications. They exhibit high fluorescence quantum yields and are useful for metal sensing and as laser dyes due to their large Stokes shift values (Grummt et al., 2007).
Mononuclear Fe(II) Complexes with Aminopyridyl Ligands
The synthesis of mononuclear Fe(II) complexes using a new aminopyridyl ligand bearing a pivaloylamido arm, and the subsequent formation of a Fe(III)-hydroperoxo complex, showcases the application in the field of coordination chemistry. This study illuminates the potential of these complexes in catalysis and material sciences (Martinho et al., 2007).
Novel Pyridine and Fused Pyridine Derivatives
The preparation of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrates their versatility in chemical synthesis. Their antimicrobial and antioxidant activities further highlight their significance in pharmacology and material science (Flefel et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their activities . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
Similar compounds have been shown to affect the life cycle of disease-causing organisms, disrupting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (16618), boiling point (250 °C), and density (1187) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit the growth and proliferation of disease-causing organisms, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-2-(pyridin-2-YL)acetate. For instance, the compound’s storage temperature (2–8 °C under inert gas such as nitrogen or Argon) can affect its stability . Other factors such as pH, presence of other compounds, and specific conditions of the target organisms’ environment may also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of other compounds
Cellular Effects
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of other compounds
Temporal Effects in Laboratory Settings
It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMJZOMHQTYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447989 | |
Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154410-83-0 | |
Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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